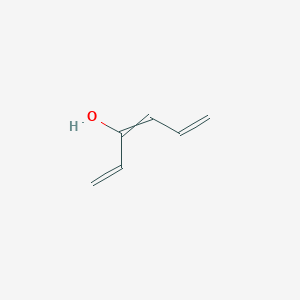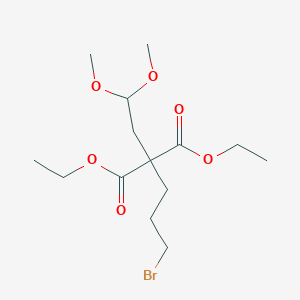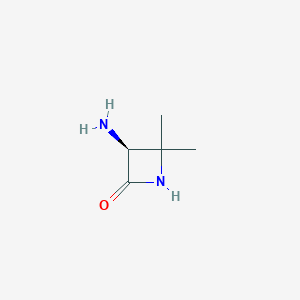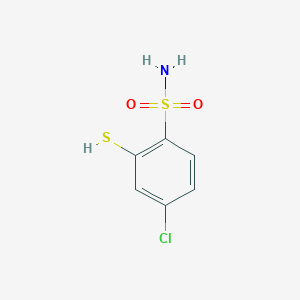![molecular formula C13H26OS2Si B12522526 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one CAS No. 668460-66-0](/img/structure/B12522526.png)
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one is a chemical compound with a unique structure that includes a trimethylsilyl group and a dithiane ring
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative. This intermediate is then reacted with 1,3-dithiane under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds
Applications De Recherche Scientifique
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The dithiane ring can act as a protecting group for carbonyl compounds, facilitating selective reactions .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one can be compared with similar compounds such as:
3,3-Dimethyl-1-trimethylsilyl-1-butyne: This compound shares the trimethylsilyl group but lacks the dithiane ring, making it less versatile in certain reactions.
3,3-Dimethyl-2-butanol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of a ketone, leading to different reactivity and applications.
(1-tert-Butylvinyloxy)trimethylsilane: This compound also contains a trimethylsilyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the dithiane ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Propriétés
Numéro CAS |
668460-66-0 |
|---|---|
Formule moléculaire |
C13H26OS2Si |
Poids moléculaire |
290.6 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(2-trimethylsilyl-1,3-dithian-2-yl)butan-2-one |
InChI |
InChI=1S/C13H26OS2Si/c1-12(2,3)11(14)10-13(17(4,5)6)15-8-7-9-16-13/h7-10H2,1-6H3 |
Clé InChI |
KRZKPNALKAUXSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC1(SCCCS1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)


![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)

![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
